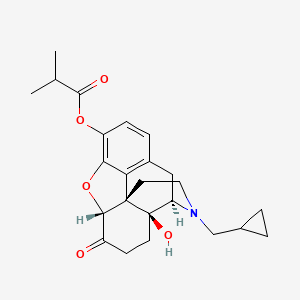

O-Isobutyryl Naltrexone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Isobutyryl Naltrexone is a complex organic compound with significant pharmacological properties. This compound belongs to the class of morphinan derivatives, which are known for their potent analgesic effects. It is structurally characterized by a cyclopropylmethyl group, a hydroxy group, and an epoxymorphinan core, making it a unique and highly specialized molecule.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Isobutyryl Naltrexone typically involves multiple steps, starting from simpler precursors. The key steps include:

Formation of the Epoxymorphinan Core: This is achieved through a series of cyclization reactions.

Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the morphinan core using cyclopropylmethyl halides under basic conditions.

Esterification: The final step involves the esterification of the hydroxyl group with 2-methylpropanoic acid using acid chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control of reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

O-Isobutyryl Naltrexone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The cyclopropylmethyl group can be substituted with other alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, potassium permanganate, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like sodium methoxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various alkyl derivatives.

科学研究应用

A. Fibromyalgia

O-IBN has shown promise in the treatment of fibromyalgia, a condition marked by widespread pain and inflammation. Preliminary studies indicate that low-dose naltrexone (LDN), which shares some pharmacological properties with O-IBN, can significantly reduce pain and improve quality of life in fibromyalgia patients:

| Study | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Younger et al., 2009 | 10 | 14 weeks | Significant reduction in daily pain (P = 0.001) and fatigue (P = 0.008) |

| Bruun-Plesner et al., 2018 | 31 | 20 weeks | Improvement in fibromyalgia severity scores compared to placebo (P < 0.0005) |

These findings suggest that O-IBN could be effective in managing fibromyalgia symptoms through its anti-inflammatory properties .

B. Complex Regional Pain Syndrome (CRPS)

CRPS is another area where O-IBN may find application. The condition is often associated with local inflammation and neuropathic pain. Case studies have indicated that naltrexone can help manage CRPS symptoms by reducing inflammation and enhancing pain tolerance:

| Case Study | Treatment | Outcome |

|---|---|---|

| Case Series on LDN for CRPS | LDN (4.5 mg) | Reduction in pain severity and improved functionality reported |

Further research is needed to establish the efficacy of O-IBN specifically for CRPS, but existing data on naltrexone provides a promising foundation .

Applications in Substance Use Disorders

O-Isobutyryl Naltrexone may also have applications beyond chronic pain management, particularly in treating substance use disorders:

B. Opioid Use Disorder

Given its opioid receptor antagonistic properties, O-IBN could also be beneficial for patients with opioid use disorder by reducing cravings and preventing relapse:

- Clinical Case : A study involving oral naltrexone demonstrated a reduction in cravings for various substances, suggesting a potential role for O-IBN as well .

Safety Profile and Side Effects

The safety profile of this compound remains largely unexplored; however, naltrexone has been shown to be well-tolerated with minimal side effects:

| Side Effect | Incidence Rate |

|---|---|

| Nausea | 9.8% |

| Headache | 6.6% |

These findings indicate that O-IBN may share a similar safety profile, but further studies are necessary to confirm this .

Conclusion and Future Directions

This compound presents a promising avenue for research within the realms of chronic pain management and substance use disorders. Its unique mechanisms of action may provide therapeutic benefits that extend beyond those offered by traditional naltrexone therapy.

Future research should focus on:

- Conducting randomized controlled trials specifically targeting the efficacy of O-IBN across various conditions.

- Investigating its long-term safety profile and potential interactions with other medications.

- Exploring genetic factors that may influence individual responses to treatment with O-IBN.

作用机制

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of pain signal transmission and modulation of neurotransmitter release.

相似化合物的比较

Similar Compounds

Morphine: Another morphinan derivative with potent analgesic effects.

Codeine: A less potent analgesic compared to morphine but with similar structural features.

Oxycodone: A semi-synthetic opioid with a similar mechanism of action.

Uniqueness

O-Isobutyryl Naltrexone is unique due to its specific structural modifications, such as the cyclopropylmethyl group and the ester linkage, which may confer different pharmacokinetic properties and receptor binding affinities compared to other morphinan derivatives.

属性

CAS 编号 |

861238-38-2 |

|---|---|

分子式 |

C24H29NO5 |

分子量 |

411.5 g/mol |

IUPAC 名称 |

[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-methylpropanoate |

InChI |

InChI=1S/C24H29NO5/c1-13(2)22(27)29-17-6-5-15-11-18-24(28)8-7-16(26)21-23(24,19(15)20(17)30-21)9-10-25(18)12-14-3-4-14/h5-6,13-14,18,21,28H,3-4,7-12H2,1-2H3/t18-,21+,23+,24-/m1/s1 |

InChI 键 |

HULCZJLVCAMAJD-QOFIPBISSA-N |

SMILES |

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |

手性 SMILES |

CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1 |

规范 SMILES |

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。